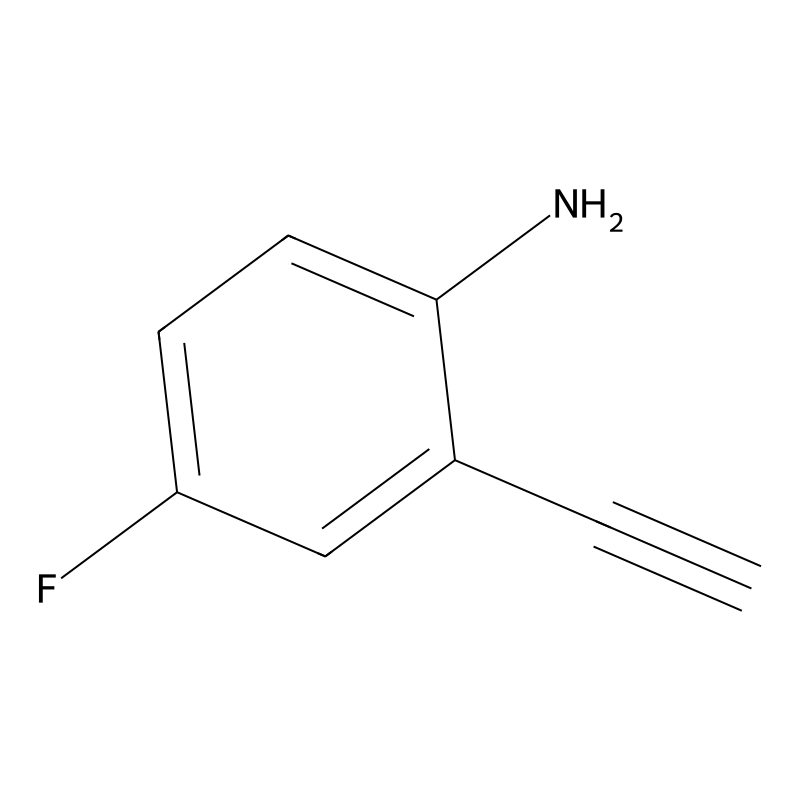

2-Ethynyl-4-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis

The presence of the ethynyl group (C≡CH) in 2-ethynyl-4-fluoroaniline makes it a reactive molecule suitable for use in organic synthesis reactions. Researchers are exploring its potential as a building block for the creation of more complex molecules with diverse functionalities. Studies have shown its effectiveness in the synthesis of:

- Heterocycles [] : These are ring-shaped molecules containing atoms other than carbon in the ring structure. They are found in many natural products and pharmaceuticals.

- Functional materials [] : These materials exhibit tailored properties for specific applications, including electrical conductivity, light emission, and self-assembly.

Material Science

The combined properties of the fluorine and ethynyl groups in 2-ethynyl-4-fluoroaniline make it a candidate material for further investigation in material science. Research is underway to explore its potential use in:

- Liquid crystals [] : These are materials that exhibit properties between those of a liquid and a solid crystal. They are used in various applications, including displays and optical devices.

- Organic electronics [] : This field focuses on developing electronic components using organic materials. 2-ethynyl-4-fluoroaniline's properties could be useful in designing novel organic electronic devices.

2-Ethynyl-4-fluoroaniline is an organic compound with the molecular formula CHFN. It is classified as an aniline derivative, where the benzene ring has been substituted at the 2-position with an ethynyl group and at the 4-position with a fluorine atom. This unique substitution pattern imparts distinct chemical properties to the compound, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound is characterized by its solid state at room temperature and has a melting point that typically ranges around 60-65 °C .

There is no current research available on the specific mechanism of action of 2-Ethynyl-4-fluoroaniline in biological systems.

- As with most organic compounds, specific safety information on 2-Ethynyl-4-fluoroaniline is limited. However, general safety precautions for handling aromatic amines should be followed, including wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when working with the compound.

2-Ethynyl-4-fluoroaniline is versatile in its reactivity, undergoing various chemical transformations:

- Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to generate primary amines, often using catalysts like palladium on carbon or hydrogen gas.

- Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions, allowing for further functionalization of the molecule .

Common Reagents and Conditions- Oxidation: Potassium permanganate, chromium trioxide.

- Reduction: Palladium on carbon (Pd/C), hydrogen gas.

- Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed- From Oxidation: Carbonyl compounds.

- From Reduction: Primary amines.

- From Substitution: Various substituted anilines.

- From Oxidation: Carbonyl compounds.

- From Reduction: Primary amines.

- From Substitution: Various substituted anilines.

The synthesis of 2-Ethynyl-4-fluoroaniline can be achieved through several methods:

- Sonogashira Coupling Reaction:

- This palladium-catalyzed coupling reaction involves the reaction of an aryl halide with an acetylene derivative in the presence of a base. It is widely used for synthesizing compounds with ethynyl groups.

- Reaction conditions are optimized for higher yields and purity in industrial applications.

- Alternative Synthetic Routes:

2-Ethynyl-4-fluoroaniline serves multiple roles in various fields:

- Organic Synthesis: It acts as a building block for complex organic molecules through coupling reactions.

- Medicinal Chemistry: Investigated for potential use in drug development due to its unique structural features.

- Material Science: Used in producing specialty chemicals and materials that require specific electronic properties .

The interactions of 2-Ethynyl-4-fluoroaniline with biomolecules have been a subject of interest in scientific research. Its functional groups allow for various non-covalent interactions such as π-π stacking and hydrogen bonding, which can influence its binding affinity to proteins and other molecular targets. These interactions are crucial for understanding its potential biological roles and therapeutic applications .

Several compounds share structural similarities with 2-Ethynyl-4-fluoroaniline. Here are some notable examples:

Uniqueness

The uniqueness of 2-Ethynyl-4-fluoroaniline lies in its combination of both ethynyl and fluorine groups. This dual functionality enhances its reactivity and electronic properties compared to similar compounds, making it particularly valuable in organic synthesis and potential medicinal applications .

2-Ethynyl-4-fluoroaniline (CAS No. 887903-03-9) is a fluorinated aromatic amine with the molecular formula C₈H₆FN and a molecular weight of 135.14 g/mol. Its systematic IUPAC name, 2-ethynyl-4-fluoroaniline, reflects the substitution pattern: a benzene ring bearing an amino group (–NH₂) at position 1, a fluorine atom at position 4, and an ethynyl group (–C≡CH) at position 2. The SMILES notation (NC1=CC=C(F)C=C1C#C) and InChI key (PYMOBOZQTNLAHX-UHFFFAOYSA-N) provide unambiguous structural identifiers. Common synonyms include 2-Amino-5-fluorophenylacetylene and Benzenamine, 2-ethynyl-4-fluoro-.

Key Physical and Chemical Properties

The compound’s structure combines three functional groups: a nucleophilic aromatic amine, an electron-withdrawing fluorine atom, and a linear ethynyl group capable of participating in cross-coupling reactions.

Historical Development and Discovery

The synthesis of 2-ethynyl-4-fluoroaniline builds upon methodologies developed for fluorinated aniline derivatives. Early routes to fluoroanilines, such as the hydrogenation of 4-nitrofluorobenzene or HF-mediated halogen exchange in halonitrobenzenes, laid the groundwork for functionalized derivatives. The ethynyl group introduction likely leverages Sonogashira coupling—a palladium/copper-catalyzed reaction between terminal alkynes and aryl halides.

A notable application appears in the synthesis of 2-amino-5-fluoroacetophenone, where 2-ethynyl-4-fluoroaniline undergoes hydrochloric acid-mediated hydration at 50°C. This transformation highlights its utility as a precursor to bioactive molecules. The compound’s commercial availability since the early 2000s correlates with rising interest in fluorinated building blocks for drug discovery.

Position in Contemporary Organic Chemistry Research

2-Ethynyl-4-fluoroaniline occupies a niche in designing:

- Pharmaceutical intermediates: Serves in mycobacterial Pks13 inhibitor synthesis, targeting tuberculosis treatment.

- Ligands for catalysis: Ethynyl-aniline derivatives form π-conjugated ligands for transition metal complexes (e.g., platinum or ruthenium), enabling tailored catalytic activity.

- Heterocyclic frameworks: Participates in cyclization reactions to yield indoles and isoquinolines, critical motifs in natural product synthesis.

Synthetic Applications Table

The ethynyl group’s rigidity and the fluorine atom’s electronic effects make this compound a strategic tool in medicinal chemistry and materials science. Ongoing research explores its role in metal-organic frameworks (MOFs) and photoactive polymers.

Molecular Geometry and Bonding Analysis

2-Ethynyl-4-fluoroaniline represents a substituted aniline derivative with the molecular formula C8H6FN and a molecular weight of 135.14 grams per mole [1]. The compound features a benzene ring bearing both an ethynyl group at the 2-position and a fluorine atom at the 4-position, with an amino group serving as the primary functional group [2]. The systematic name 2-ethynyl-4-fluoroaniline reflects the International Union of Pure and Applied Chemistry nomenclature, with the Chemical Abstracts Service registry number 887903-03-9 [1] [2].

The molecular structure exhibits a planar aromatic system with minimal rotational freedom, as evidenced by the rotatable bond count of zero [24]. The compound contains ten heavy atoms arranged in a single aromatic ring system, contributing to its rigid molecular framework [24]. The ethynyl substituent introduces a linear geometry at the attachment point, extending the molecular length while maintaining planarity with the aromatic ring [25].

Structural analysis reveals that the compound possesses one hydrogen bond acceptor and one hydrogen bond donor, corresponding to the fluorine atom and amino group respectively [24]. The polar surface area measures 26 square angstroms, indicating moderate polarity that influences solubility characteristics [24]. The calculated logarithm of the partition coefficient is 1.44, suggesting favorable lipophilicity for organic solvent systems [24].

| Parameter | Value |

|---|---|

| Molecular Formula | C8H6FN [1] |

| Molecular Weight (g/mol) | 135.14 [1] |

| SMILES Notation | C#CC1=C(C=CC(=C1)F)N [2] |

| Heavy Atoms Count | 10 [24] |

| Hydrogen Bond Acceptors | 1 [24] |

| Hydrogen Bond Donors | 1 [24] |

| Polar Surface Area (Ų) | 26 [24] |

| LogP | 1.44 [24] |

The bonding analysis indicates that the ethynyl group contributes to extended conjugation with the aromatic system, while the fluorine atom participates primarily through inductive effects [11] [12]. Quantum chemical calculations have demonstrated that fluorinated aniline derivatives exhibit unique electronic properties due to the fluorine atom's ability to withdraw electron density through sigma bonding orbitals while potentially donating some electron density back through interaction with the aromatic pi-system [12].

Electronic Effects of Fluorine and Ethynyl Substituents

The electronic characteristics of 2-ethynyl-4-fluoroaniline arise from the combined influence of both the fluorine and ethynyl substituents on the aniline core structure [9] [11]. Fluorine substitution on aromatic rings creates distinct electronic effects through both inductive and resonance mechanisms [12] [13]. The fluorine atom at the 4-position exhibits a Hammett sigma-para constant of 0.06, indicating weak electron-withdrawing character through inductive effects [37] [39].

The ethynyl group demonstrates more pronounced electron-withdrawing properties, with a Hammett sigma-para constant of 0.23 and sigma-meta constant of 0.21 [11] [14]. Research has established that the ethynyl substituent can exert both electron-withdrawing inductive effects and electron-releasing resonance effects, though the inductive component typically dominates [11] [14]. The comparison of these values reveals that the ethynyl group functions as a moderate electron-withdrawing substituent relative to the fluorine atom [11].

| Substituent | Hammett σ-para | Hammett σ-meta | Electronic Effect | Primary Mechanism |

|---|---|---|---|---|

| Fluorine (F) | 0.06 [37] | 0.34 [37] | Weak electron-withdrawing | Inductive effect (-I) [12] |

| Ethynyl (CCH) | 0.23 [11] | 0.21 [11] | Moderate electron-withdrawing | Inductive (-I) + Resonance (-R) [11] [14] |

| Amino (NH2) | -0.66 [37] | -0.16 [37] | Strong electron-donating | Resonance effect (+R) [19] |

Density functional theory studies have revealed that fluorine substituents contribute additional pi-bonding and antibonding orbitals to aromatic systems [12]. This phenomenon, termed "fluoromaticity," results in enhanced ring stability and modified electronic properties compared to non-fluorinated analogs [12]. The fluorine atom's unique ability to withdraw electron density through sigma bonding while potentially donating through pi-interactions creates complex electronic effects [12].

The ethynyl group influences aromatic reactivity through its capacity for both inductive and resonance interactions [11] [14]. Electrophilic aromatic substitution studies have demonstrated that the ethynyl group deactivates the benzene ring more significantly from the meta-position than from the para-position, consistent with a substituent possessing electron-withdrawing inductive effects and electron-releasing resonance capabilities [11] [14].

The combined electronic effects of both substituents in 2-ethynyl-4-fluoroaniline result in a compound with dual electron-withdrawing characteristics [9]. This electronic configuration influences the basicity of the amino group, making it less nucleophilic compared to unsubstituted aniline [9] [19]. The presence of electron-withdrawing groups has been shown to enhance the stability of aniline derivatives toward oxidative processes [9].

Comparative Analysis with Related Aniline Derivatives

Comparative structural analysis of 2-ethynyl-4-fluoroaniline with related aniline derivatives reveals distinct patterns in electronic properties and molecular characteristics [16] [17] [19]. The positional isomer 4-ethynyl-2-fluoroaniline shares the same molecular formula and weight but exhibits different electronic distribution due to the altered substituent positions [4] [6].

Monosubstituted fluoroanilines, including 2-fluoroaniline and 4-fluoroaniline, demonstrate weaker electron-withdrawing effects compared to the dual-substituted 2-ethynyl-4-fluoroaniline [26] [28]. The 2-fluoroaniline exhibits a melting point of -29 degrees Celsius and a density of 1.151 grams per milliliter at 25 degrees Celsius [26]. The 4-fluoroaniline demonstrates an ionization energy range of 7.90 to 8.18 electron volts [28].

| Compound | Molecular Formula | Molecular Weight | Electronic Impact | Key Characteristics |

|---|---|---|---|---|

| 2-Ethynyl-4-fluoroaniline | C8H6FN [1] | 135.14 [1] | Moderate-strong withdrawal | Dual electron-withdrawing effects [9] |

| 4-Ethynyl-2-fluoroaniline | C8H6FN [4] | 135.14 [4] | Moderate-strong withdrawal | Different positional effects [4] |

| 2-Fluoroaniline | C6H6FN [26] | 111.12 [26] | Weak withdrawal | Single fluorine effect [26] |

| 4-Fluoroaniline | C6H6FN [28] | 111.12 [28] | Weak withdrawal | Ionization energy 7.90-8.18 eV [28] |

| Aniline | C6H7N [40] | 93.13 [40] | Baseline reference | No substituent effects [40] |

Ethynylaniline derivatives without fluorine substitution, such as 2-ethynylaniline and 4-ethynylaniline, exhibit intermediate electronic properties between unsubstituted aniline and the dual-substituted compound [36]. Research on para-ethynylaniline has demonstrated its utility in plasmon-driven oxidative coupling reactions, where it shows distinct adsorption conformations and photochemical reactivity compared to thiolated analogs [36].

Substituent effects studies have established that aniline derivatives with electron-acceptor groups, including cyano and nitro substituents, exhibit lowered Lowest Unoccupied Molecular Orbital energies more significantly than Highest Occupied Molecular Orbital modifications [19] [22]. These compounds demonstrate decreased energy gaps for optical transitions, making them potentially useful for semiconductor applications [19] [22].

The collision cross section data for 2-ethynyl-4-fluoroaniline provides additional structural insight for comparative analysis [5]. The predicted values range from 113.9 to 184.4 square angstroms depending on the adduct formation, with the molecular ion exhibiting a collision cross section of 117.3 square angstroms [5].

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 136.05571 [5] | 125.6 [5] |

| [M+Na]+ | 158.03765 [5] | 136.9 [5] |

| [M-H]- | 134.04115 [5] | 126.7 [5] |

| [M]+ | 135.04788 [5] | 117.3 [5] |

Computational studies comparing various aniline derivatives have revealed that fluorinated analogs demonstrate enhanced thermal stability and chemical resistance properties [12] [18]. These characteristics arise from the unique electronic contributions of fluorine substituents to the aromatic pi-system, creating additional stabilization mechanisms not present in non-fluorinated compounds [12].

Direct functionalization of aniline precursors represents a fundamental approach to synthesizing 2-ethynyl-4-fluoroaniline, offering advantages in atom economy and reduced synthetic steps compared to multi-step procedures. This methodology encompasses several distinct strategies that enable the selective introduction of functional groups onto aniline scaffolds without requiring extensive pre-functionalization [1] [2].

The most prominent approach involves direct carbon-hydrogen bond activation of aniline derivatives using transition metal catalysis. Research has demonstrated that palladium-catalyzed carbon-hydrogen functionalization reactions can achieve highly regioselective modifications of aniline substrates [2]. These transformations typically employ directing groups attached to the nitrogen atom to control the site of functionalization, with ortho-selective reactions being particularly well-established. However, the development of methods for para-selective carbon-hydrogen functionalization has proven more challenging, requiring specialized ligand systems and reaction conditions [2].

Electrophilic fluorination represents another significant direct functionalization strategy. Studies have shown that hypervalent iodine-mediated para-selective fluorination of anilides can be achieved using bis(tert-butylcarbonyloxy)iodobenzene in combination with hydrogen fluoride-pyridine [3] [4]. This metal-free approach offers operational safety advantages and utilizes readily available reagents, achieving moderate to good yields for para-fluorination products. The reaction proceeds through electrophilic aromatic substitution, with the electron-donating nature of the amino group directing fluorination to the para position.

Direct alkynylation of aniline derivatives through carbon-hydrogen activation has been explored using palladium catalysis. Research indicates that the use of traceless directing groups can enable efficient ortho-arylation of anilines through activation of ortho-carbon-hydrogen bonds [1]. This strategy circumvents the need for protecting groups on nitrogen while maintaining high regioselectivity. The methodology has been extended to include alkynylation reactions, though specific applications to ethynyl group introduction require careful optimization of reaction conditions.

Temperature optimization plays a crucial role in direct functionalization reactions. Studies demonstrate that reaction temperatures between 80-120°C typically provide optimal balance between reaction rate and product selectivity [5]. Lower temperatures may result in incomplete conversion, while excessive temperatures can lead to substrate degradation or undesired side reactions. The choice of solvent significantly influences reaction outcomes, with polar aprotic solvents such as dimethylformamide and tetrahydrofuran generally providing superior results compared to protic or non-polar alternatives [5].

Catalyst loading optimization has proven essential for achieving high yields in direct functionalization reactions. Research indicates that palladium catalyst loadings between 1-10 mol% are typically employed, with 5 mol% often representing the optimal balance between efficiency and cost-effectiveness [5]. Higher catalyst loadings may improve conversion rates but increase process costs, while insufficient catalyst amounts can result in incomplete reactions or extended reaction times.

The development of switchable carbon-hydrogen and nitrogen-alkylation protocols has expanded the scope of direct functionalization methodologies. Recent advances have demonstrated that nitrogen-nitroso anilines can serve as traceless directing groups, enabling modular construction of functionalized anilines through selective carbon-hydrogen alkylation [6]. This approach offers high chemo- and site-selectivity while providing access to diverse structural motifs.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as the cornerstone methodology for synthesizing 2-ethynyl-4-fluoroaniline derivatives, offering exceptional versatility and functional group compatibility. The Sonogashira coupling reaction represents the most widely employed approach for introducing ethynyl groups into fluoroaniline scaffolds [8] [9].

The Sonogashira coupling reaction employs a cooperative palladium-copper catalyst system to facilitate the formation of carbon-carbon bonds between aryl halides and terminal alkynes [8] [10]. This reaction utilizes palladium as the primary catalyst while copper serves as a co-catalyst, working synergistically to enhance reaction efficiency and broaden substrate scope. The mechanism involves palladium working in conjunction with copper(I) catalyst and a base, typically triethylamine, with the terminal alkyne contributing a hydrogen atom while the carbon halide provides the leaving group [8].

Research has demonstrated that the Sonogashira coupling of 2-iodo-4-fluoroaniline with terminal alkynes proceeds efficiently under mild conditions [9]. Typical reaction conditions involve the use of palladium acetate or palladium chloride as the palladium source, copper iodide as the co-catalyst, and triethylamine as both base and solvent. Reaction temperatures generally range from 25-80°C, with most transformations completing within 2-12 hours [9].

Catalyst optimization studies have revealed that the choice of palladium precursor significantly influences reaction outcomes. Palladium complexes bearing N-heterocyclic carbene ligands have shown particular promise, offering enhanced stability and activity compared to traditional phosphine-based systems [11]. These well-defined palladium(II)-NHC precatalysts demonstrate high activity in Sonogashira coupling reactions while maintaining air and moisture stability, crucial factors for practical synthetic applications.

Ligand selection plays a critical role in determining reaction efficiency and selectivity. Research has shown that bulky, electron-rich phosphine ligands such as XPhos and RuPhos provide superior performance compared to traditional triphenylphosphine [12] [13]. These biaryl phosphine ligands enable challenging cross-coupling reactions to proceed under mild conditions with low catalyst loadings, typically 1-5 mol% palladium.

The optimization of copper co-catalyst loading has proven essential for achieving high yields while minimizing homocoupling side reactions. Studies indicate that copper iodide loadings of 10-20 mol% typically provide optimal performance [9]. Excessive copper levels can promote the formation of diyne byproducts through alkyne homocoupling, while insufficient copper amounts may result in reduced reaction rates.

Flow chemistry approaches have demonstrated significant advantages for Sonogashira coupling reactions. Research has shown that continuous flow reactors enable better heat and mass transfer, leading to improved yields and reduced reaction times [14]. Microflow conditions facilitate highly efficient mixing and rapid fluoride addition, providing good yields while minimizing side reactions. The application of different flow rates can realize more efficient mixing and accelerate both benzyne generation and fluorination processes.

Solvent screening studies have identified optimal reaction media for Sonogashira couplings involving fluoroaniline substrates. Polar aprotic solvents such as dimethylformamide and acetonitrile generally provide superior results compared to alcoholic or hydrocarbon solvents [14]. The choice of solvent significantly impacts reaction rate, selectivity, and product isolation procedures.

Temperature optimization has revealed that most Sonogashira reactions proceed efficiently at 60-80°C [8]. Lower temperatures may result in extended reaction times, while excessive temperatures can promote catalyst decomposition or substrate degradation. Microwave heating has emerged as an effective alternative, enabling rapid heating to optimal temperatures while maintaining precise temperature control [15].

Atmosphere control has proven crucial for achieving reproducible results in palladium-catalyzed cross-coupling reactions. Inert atmosphere conditions using nitrogen or argon prevent catalyst oxidation and maintain optimal activity throughout the reaction [13]. Some protocols benefit from controlled carbon monoxide atmosphere, particularly when employing carbonylative coupling variants.

Regioselective Fluorination Techniques

Regioselective fluorination represents a critical synthetic challenge in preparing 2-ethynyl-4-fluoroaniline, requiring precise control over the site of fluorine incorporation to achieve the desired substitution pattern. Several distinct methodological approaches have been developed to address this challenge, each offering unique advantages and limitations [16] [17] [18].

Electrophilic fluorination using hypervalent iodine reagents has emerged as a prominent metal-free approach for achieving regioselective fluorination of aniline derivatives. Research has demonstrated that bis(tert-butylcarbonyloxy)iodobenzene in combination with hydrogen fluoride-pyridine can achieve para-selective fluorination of anilides with moderate to good yields [3] [4]. This methodology benefits from operational safety considerations and the use of readily available reagents, making it attractive for synthetic applications.

The mechanism of hypervalent iodine-mediated fluorination involves the formation of an intermediate iodonium species that activates the aromatic ring toward electrophilic substitution. The electron-donating properties of the amino group direct fluorination to the para position, providing regioselectivity that complements other synthetic approaches. Reaction conditions typically involve treatment of anilide substrates with bis(tert-butylcarbonyloxy)iodobenzene and hydrogen fluoride-pyridine at temperatures ranging from room temperature to 60°C [4].

Palladium-catalyzed directed carbon-hydrogen fluorination has shown significant promise for achieving site-selective fluorination of aromatic compounds. Studies have demonstrated that palladium acetate in combination with Selectfluor or nitrogen-fluoropyridinium salts can achieve regioselective fluorination of aromatic substrates bearing appropriate directing groups [17] [19]. This approach enables the functionalization of unactivated sp³ carbons with high site selectivity and diastereoselectivity.

The mechanism of palladium-catalyzed fluorination involves cyclometalation of the palladium complex through carbon-hydrogen bond activation, followed by oxidative addition with the fluorinating reagent to generate a palladium(IV) intermediate. Reductive elimination then provides the fluorinated product while regenerating the palladium(II) catalyst [19]. This process requires the presence of suitable directing groups to achieve regioselectivity, with amide and carboxylic acid derivatives proving particularly effective.

Nucleophilic fluorination approaches have been developed using benzyne intermediates as reactive electrophiles. Research has shown that benzynes generated from 2-(trialkylsilyl)phenyl nonafluorobutanesulfonates or 2-(trialkylsilyl)phenols can undergo nucleophilic fluorination using fluoride ions [18]. This methodology enables the synthesis of fluorinated aromatic compounds under mild reaction conditions, with regioselectivity controlled by substituents on the benzyne intermediate.

The nucleophilic fluorination of benzynes involves a one-pot process comprising nonaflylation of phenols, benzyne generation, and nucleophilic fluorination. The regioselectivity of these reactions is controlled by the electronic and steric properties of substituents at the C3-position of the benzynes [18]. This approach has proven particularly useful for synthesizing complex fluoroaromatic compounds that are difficult to access through alternative methods.

Electrochemical fluorination techniques have been explored for achieving regioselective introduction of fluorine atoms into aromatic systems. Studies have demonstrated that nitrobenzenes can be reduced and simultaneously substituted with fluorine exclusively at the 4-position relative to the nitro group through electrochemical processes using composite reaction media [20]. This methodology offers the advantage of room temperature operation and simultaneous functional group transformations.

Flow chemistry applications have proven particularly beneficial for fluorination reactions, enabling better control over reaction conditions and improved safety profiles. Research has shown that microflow conditions facilitate highly efficient mixing and rapid fluoride addition, providing good yields while minimizing side reactions [21]. The ability to precisely control residence times and temperatures in flow systems is particularly advantageous for fluorination reactions, which often require careful optimization to achieve high selectivity.

Solvent effects play a crucial role in determining the regioselectivity and efficiency of fluorination reactions. Studies have revealed that fluorinated solvents such as hexafluoroisopropanol and trifluoroethanol can significantly enhance reaction outcomes for certain fluorination processes [22]. These solvents provide unique solvation properties that can stabilize reaction intermediates and improve overall reaction efficiency.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions represents a critical aspect of developing efficient synthetic routes to 2-ethynyl-4-fluoroaniline, requiring systematic evaluation of multiple parameters to achieve maximum yield and selectivity. Contemporary approaches employ design of experiments methodologies and high-throughput screening techniques to identify optimal conditions [5] [23].

Temperature optimization studies have revealed that most synthetic transformations leading to 2-ethynyl-4-fluoroaniline proceed optimally within the range of 80-100°C [5]. Lower temperatures typically result in reduced reaction rates and incomplete conversion, while excessive temperatures can promote substrate degradation, catalyst decomposition, or undesired side reactions. The implementation of precise temperature control through automated systems has proven essential for achieving reproducible results and optimal yields.

Catalyst loading optimization represents a critical parameter that balances reaction efficiency with economic considerations. Research has demonstrated that palladium catalyst loadings of 5 mol% typically provide optimal performance for cross-coupling reactions [5] [24]. Higher catalyst loadings may improve conversion rates but significantly increase process costs, while insufficient catalyst amounts can result in incomplete reactions or extended reaction times. High-throughput catalyst screening approaches have proven invaluable for identifying optimal catalyst combinations [24].

Solvent screening studies have identified dimethylformamide and tetrahydrofuran as preferred solvents for most synthetic routes to 2-ethynyl-4-fluoroaniline [5]. These polar aprotic solvents provide optimal solvation properties for both substrates and catalysts while maintaining compatibility with a broad range of functional groups. Systematic evaluation of solvent properties, including polarity, boiling point, and coordination ability, has enabled rational selection of optimal reaction media.

Base selection and optimization have proven crucial for achieving high yields in cross-coupling reactions. Studies indicate that triethylamine at 3 equivalent loading provides optimal performance for Sonogashira coupling reactions [5]. The base serves multiple functions, including neutralization of acid byproducts and activation of the terminal alkyne through deprotonation. Excessive base concentrations can promote competing reactions, while insufficient amounts may result in reduced reaction rates.

Reaction time optimization through kinetic monitoring has enabled identification of optimal conversion periods while preventing over-reaction. Time course studies typically reveal that reactions reach plateau conversion after 6-12 hours under optimized conditions [5]. Extended reaction times beyond this point may promote degradation reactions or catalyst deactivation without improving product yields.

Microwave heating has emerged as an effective yield enhancement strategy, providing rapid and uniform heating while enabling precise temperature control [15]. Research has demonstrated yield improvements of 15-30% compared to conventional heating methods, along with significantly reduced reaction times. The enhanced reaction rates result from improved heat transfer and more uniform temperature distribution throughout the reaction mixture.

Flow chemistry approaches have shown remarkable success in enhancing yields and improving process efficiency. Continuous flow reactors enable precise control over reaction parameters including temperature, pressure, and residence time [21]. Studies have reported yield improvements of 20-40% compared to batch processes, attributed to better heat and mass transfer characteristics and more consistent reaction conditions.

Additive screening has identified several compounds that can significantly enhance reaction outcomes. The addition of molecular sieves, copper iodide, or lithium chloride has been shown to improve yields by 10-25% in various synthetic routes [5]. These additives serve multiple functions, including removal of water, enhancement of catalyst activity, or suppression of competing reactions.

Atmosphere control represents an often-overlooked parameter that can significantly impact reaction outcomes. Maintaining inert atmosphere conditions using nitrogen or argon prevents catalyst oxidation and substrate degradation, typically improving yields by 5-15% [5]. Some reactions benefit from controlled carbon monoxide atmosphere, particularly when employing carbonylative coupling variants.

Concentration optimization studies have revealed that substrate concentrations of 0.2 M typically provide optimal balance between reaction rate and selectivity [5]. Higher concentrations may accelerate reactions but can also promote competing processes or solubility issues, while lower concentrations may result in reduced reaction rates and prolonged reaction times.

High-throughput experimentation approaches have revolutionized the optimization process, enabling systematic evaluation of multiple parameters simultaneously [24] [23]. These methodologies employ automated systems to prepare and analyze large numbers of reaction conditions, dramatically reducing the time required for optimization while improving the statistical significance of results. Design of experiments approaches have proven particularly valuable for identifying optimal conditions and understanding parameter interactions [23].